Quinoline-3-sulfonamide

Descripción general

Descripción

Quinoline-3-sulfonamide is a compound with the CAS Number: 952651-46-6 and a molecular weight of 208.24 . It is a powder at room temperature .

Synthesis Analysis

Quinoline-based sulfonyl derivatives, especially sulfonamides, are synthesized via a Knoevenagel condensation/aza-Wittig reaction cascade involving ortho-azidobenzaldehydes and β-ketosulfonamides . A novel protocol for the synthesis of 3-sulfonyl-substituted quinolines (sulfonamides and sulfones) has been developed .Chemical Reactions Analysis

Quinoline-based sulfonyl derivatives, including sulfonamides, undergo various chemical reactions. For instance, they can be involved in a Knoevenagel condensation/aza-Wittig reaction cascade . The reaction mechanisms involve protonation at the carbonyl oxygen in aldehyde, addition of aniline NH2 group to the alkenal β-carbon followed by cyclization of adduct A, dehydration of cyclic intermediate B, and oxidation of dihydroquinoline C .Physical And Chemical Properties Analysis

Quinoline-3-sulfonamide is a powder at room temperature . Its adsorption in the environment largely depends on its physical properties such as molecular structure, hydrophobicity, polarity, polarizability, and spatial configuration .Aplicaciones Científicas De Investigación

Inhibition of Lactate Dehydrogenase A in Cancer Cells

Quinoline-3-sulfonamides have been found to inhibit lactate dehydrogenase A (LDHA) and reverse aerobic glycolysis in cancer cells . This is significant because many cancer cells rapidly convert glucose to lactate in the cytosol, a process termed aerobic glycolysis . By inhibiting LDHA, these compounds can impair cell survival in carcinoma cells, making it a compelling strategy for treating solid tumors that rely on aerobic glycolysis for survival .

Selective Inhibition of Cancer-Associated Carbonic Anhydrase Isoforms

Quinoline-based sulfonamides have been developed as selective inhibitors of cancer-associated carbonic anhydrase isoforms IX . These compounds have shown promising inhibitory activity against both cancer-related isoforms hCA IX and hCA XII . This makes them potential candidates for anticancer and pro-apoptotic activities on cancer cell lines .

Chemotherapeutic Agents for Solid Tumors

Quinazoline and sulfonamide moieties, which include Quinoline-3-sulfonamides, have been identified as classes of cancer chemotherapeutic agents with significant therapeutic efficacy against solid tumors .

Inhibition of Receptor Tyrosine Kinases

Quinazolines, an important pharmacophore in Quinoline-3-sulfonamides, have emerged as a versatile template for inhibition of a diverse range of receptor tyrosine kinases . These kinases play crucial roles in the control of many cellular processes including growth, differentiation, metabolism, and apoptosis.

Metabolic Alterations in Carcinoma Cells

Quinoline-3-sulfonamides can lead to profound metabolic alterations in carcinoma cells . These alterations include increased rates of oxygen consumption, enhanced Krebs cycle activity, and blockage of cytosolic glycolysis .

Promotion of Apoptosis in Carcinoma Cells

Treatment with Quinoline-3-sulfonamides has been found to promote apoptosis in carcinoma cells . This is a process where cells undergo programmed cell death, which is a crucial mechanism in preventing the proliferation of cancer cells.

Mecanismo De Acción

Target of Action

Quinoline-3-sulfonamide primarily targets Monoamine Oxidases (MAOs) and Cholinesterases (ChEs) . These enzymes play crucial roles in the nervous system. MAOs are involved in the regulation of mood, emotions, and behavior, while ChEs are responsible for the breakdown of acetylcholine, a neurotransmitter that plays a significant role in sleep, learning, attention, and sensitivity .

Mode of Action

Quinoline-3-sulfonamide acts as a competitive inhibitor of these enzymes . It competes with the substrate for the active site of the enzyme, thereby reducing the rate of reaction. The compound exhibits potent inhibitory activity against specific enzymes, with IC50 values of 0.59 ± 0.04 for MAO-A, 0.47 ± 0.03 for MAO-B, 0.58 ± 0.05 for BChE, and 1.10 ± 0.77 for AChE μM respectively .

Biochemical Pathways

Quinoline-3-sulfonamide affects the biochemical pathways associated with the targeted enzymes. By inhibiting MAOs, it prevents the degradation of amines, leading to an increase in the level of MAO and AChE in the presynaptic cleft, thereby improving signaling . Furthermore, it inhibits lactate dehydrogenase A and reverses aerobic glycolysis in cancer cells .

Result of Action

The inhibition of the targeted enzymes by Quinoline-3-sulfonamide leads to profound metabolic alterations and impaired cell survival in carcinoma cells . This makes it a compelling strategy for treating solid tumors that rely on aerobic glycolysis for survival . In the context of neurodegenerative diseases like Alzheimer’s, the compound’s action could potentially alleviate cognitive decline .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Quinoline-3-sulfonamide. For instance, quinolones can form complexes with metal ions (Ca2+, Mg2+, Fe3+, or Al3+), making them more stable in environmental media . Additionally, societal expectations for greener and more sustainable chemical processes have led to advances in the synthesis of quinolines

Safety and Hazards

Quinoline-3-sulfonamide has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Direcciones Futuras

Quinoline-based sulfonyl derivatives, especially sulfonamides, are relevant and promising structures for drug design . They have been used in the development of multi-targeting neurotherapeutics for cognitive decline . The recent advances in chemistry, medicinal potential, and pharmacological applications of quinoline motifs suggest their substantial efficacies for future drug development .

Propiedades

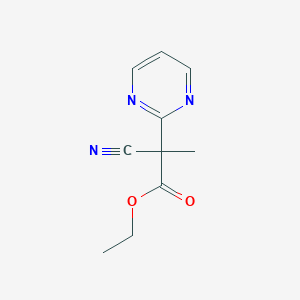

IUPAC Name |

quinoline-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c10-14(12,13)8-5-7-3-1-2-4-9(7)11-6-8/h1-6H,(H2,10,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRWDCNPQLQANDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601314317 | |

| Record name | 3-Quinolinesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601314317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinoline-3-sulfonamide | |

CAS RN |

952651-46-6 | |

| Record name | 3-Quinolinesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952651-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Quinolinesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601314317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | quinoline-3-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylic acid](/img/structure/B3389979.png)

![4-Ethynylbicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B3389986.png)

![3-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}propanoic acid](/img/structure/B3389994.png)

![3-[(2-Acetamidoethyl)carbamoyl]propanoic acid](/img/structure/B3390034.png)

![[1-(Furan-2-ylmethyl)pyrrolidin-2-yl]methanol](/img/structure/B3390050.png)